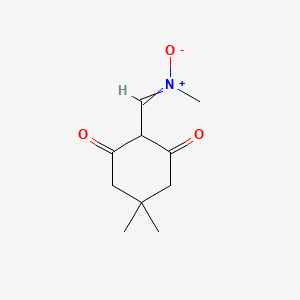![molecular formula C6H8F3N3OS B11725960 [(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea is a chemical compound with the molecular formula C6H8F3N3OS It is known for its unique structure, which includes a trifluoromethyl group, a ketone, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with thiosemicarbazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,1,1-trifluoro-2,4-pentanedione and thiosemicarbazide.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial solvents and reagents, and employing techniques such as distillation and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea involves its interaction with various molecular targets. The trifluoromethyl group and thiourea moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]urea: Similar structure but with a urea moiety instead of thiourea.
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]hydrazine: Contains a hydrazine group instead of thiourea.
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]guanidine: Features a guanidine group in place of thiourea.
Uniqueness
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea is unique due to its combination of a trifluoromethyl group, a ketone, and a thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H8F3N3OS |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
[(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]thiourea |
InChI |
InChI=1S/C6H8F3N3OS/c1-3(11-12-5(10)14)2-4(13)6(7,8)9/h2H2,1H3,(H3,10,12,14) |
Clave InChI |
QIFOKILIASMLAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=S)N)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



carbonyl}carbamate](/img/structure/B11725894.png)
![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)




![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)

![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
